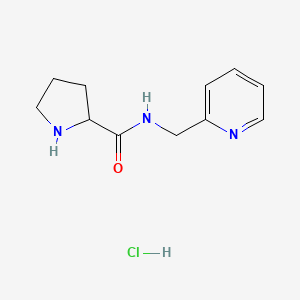

N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

Descripción

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c15-11(10-5-3-7-13-10)14-8-9-4-1-2-6-12-9;/h1-2,4,6,10,13H,3,5,7-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINAHOKCJMVHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236261-25-8 | |

| Record name | 2-Pyrrolidinecarboxamide, N-(2-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236261-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Direct Amide Coupling Method

-

- Pyrrolidine-2-carboxylic acid or its activated derivative (e.g., acid chloride or ester)

- 2-(aminomethyl)pyridine (2-pyridinylmethylamine)

-

- Activation of the carboxylic acid moiety using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DCC (dicyclohexylcarbodiimide)

- Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)

- Base: Triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge generated acids

- Temperature: Typically 0 °C to room temperature

- Reaction monitoring by TLC or LC-MS to ensure complete conversion

-

- Work-up involves aqueous extraction, organic solvent evaporation

- Purification via recrystallization or column chromatography

- Conversion to hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ethereal HCl or HCl in dioxane) to obtain the stable hydrochloride form.

Alternative Synthetic Strategies

Activation via Acid Chloride Intermediate:

- Pyrrolidine-2-carboxylic acid is converted to the acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride

- Subsequent reaction with 2-(aminomethyl)pyridine under controlled conditions yields the amide

- This method can improve reaction rates but requires careful moisture exclusion and handling of corrosive reagents.

Use of Protected Intermediates:

- Protection of amine or carboxylic acid functionalities during multi-step synthesis to improve selectivity and yield

- Deprotection under mild acidic or basic conditions before final salt formation.

Industrial and Scalable Production Methods

-

- Industrial scale production may utilize continuous flow reactors for better control over reaction parameters, improved safety, and enhanced reproducibility

- Automated reagent addition and temperature control optimize yield and purity

- This approach minimizes batch-to-batch variability and facilitates scale-up.

Catalytic Hydrogenation for Intermediate Preparation:

- Pyrrolidine-2-carboxamide intermediates can be prepared via catalytic hydrogenation of nitrile precursors using Pd/C or other catalysts, providing high purity starting materials for subsequent coupling.

Reaction Optimization and Purification

-

- Thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) are standard analytical techniques to monitor reaction progress and purity.

-

- Recrystallization from solvents such as ethanol, ethyl acetate, or isopropanol

- Column chromatography using silica gel with gradient elution (e.g., dichloromethane/methanol mixtures)

- Final product is converted to hydrochloride salt to enhance stability and solubility.

Data Tables Summarizing Preparation Parameters and Yields

| Preparation Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Activation of Pyrrolidine-2-carboxylic acid | HATU or EDC, DIPEA, DCM or DMF, 0 °C to RT | Efficient activation for amide bond formation |

| Amide Coupling | 2-(Aminomethyl)pyridine, anhydrous solvent | High selectivity, monitored by TLC/LC-MS |

| Hydrochloride Salt Formation | HCl in dioxane or ethereal solution | Stable salt with improved solubility |

| Purification | Recrystallization or silica gel chromatography | Purity ≥ 98% achievable |

| Catalyst/Method | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Pd/C Hydrogenation | Intermediate preparation (nitrile reduction) | ~82% | Industrial method |

| Continuous Flow Amide Coupling | Scale-up amide bond formation | 75–90% (optimized) | Process development |

Research Findings and Notes on Stereochemistry

- The stereochemical integrity of the pyrrolidine ring is preserved under mild reaction conditions, critical for biological activity.

- Enantiomeric purity can be confirmed by chiral HPLC and NMR spectroscopy.

- Reaction conditions are optimized to avoid racemization during coupling and salt formation.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of materials with specific properties, such as polymers or catalysts.

Mecanismo De Acción

The mechanism of action of N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Chemical Structure :

- IUPAC Name : N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride

- Molecular Formula : C₁₂H₁₆ClN₃O

- Key Features :

- A pyrrolidinecarboxamide backbone (5-membered ring).

- A pyridinylmethyl group attached to the amide nitrogen.

- Hydrochloride salt to enhance solubility.

Properties :

- The pyrrolidine ring contributes to conformational flexibility.

- Hydrochloride salt improves aqueous solubility for pharmaceutical applications .

Comparison with Structural Analogues

Structural Variations and Key Differences

The following table summarizes structural analogues and their distinguishing features:

Impact of Structural Modifications on Properties

Pyridine vs. Benzene Rings: Pyridine (target compound) offers a hydrogen-bond acceptor site, enhancing interactions with biological targets.

Salt Forms: Dihydrochloride salts () generally exhibit higher aqueous solubility than monohydrochlorides (target compound) .

Methyl groups () can improve metabolic stability by blocking oxidation sites .

Ring Size :

- Piperidine (6-membered ring, ) increases conformational flexibility compared to pyrrolidine (5-membered ring), affecting receptor binding .

Actividad Biológica

N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies that highlight its significance in various therapeutic contexts.

Overview of the Compound

This compound belongs to the class of pyrrolidine carboxamides. These compounds have been studied for their inhibitory effects on various biological targets, particularly in the context of infectious diseases and cancer therapy.

The primary mechanism by which this compound exerts its biological activity is through the inhibition of specific enzymes involved in critical metabolic pathways. Notably, it has been identified as a potent inhibitor of InhA, an enoyl-acyl carrier protein reductase crucial for the fatty acid biosynthesis in Mycobacterium tuberculosis.

Inhibition of InhA

In a study focused on pyrrolidine carboxamides, this compound demonstrated significant inhibition of InhA activity, with a reported efficacy exceeding 90% under certain conditions. The binding affinity was enhanced through structural modifications, leading to improved potency against multidrug-resistant strains of M. tuberculosis .

Antiproliferative Activity

Recent investigations have expanded the scope of this compound to include antiproliferative effects against various cancer cell lines. A novel series of pyrrolidine-carboxamide derivatives were tested, revealing that specific derivatives exhibited marked cytotoxicity against A-549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. For instance, one derivative showed an IC50 value of 0.90 μM, outperforming doxorubicin in several assays .

Case Studies and Research Findings

- Antituberculosis Activity :

-

Anticancer Properties :

- Study : A series of derivatives were synthesized and evaluated for their antiproliferative effects.

- Results : Compounds exhibited no cytotoxic effects on normal mammary gland epithelial cells while demonstrating significant inhibition of cancer cell lines with IC50 values ranging from 0.90 μM to 1.10 μM, indicating selective toxicity towards malignant cells .

- Mechanistic Insights :

Data Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-Pyridinylmethyl)-2-pyrrolidinecarboxamide hydrochloride?

- Methodological Answer : A common approach involves coupling 2-pyrrolidinecarboxamide derivatives with functionalized pyridine moieties. For example, sulfonamide-based catalysts (structurally analogous to this compound) are synthesized via stepwise reactions starting from commercial proline derivatives. Key steps include protection of the pyrrolidine nitrogen, activation of the pyridine ring (e.g., via chlorination), and coupling under mild basic conditions to form the amide bond . Post-synthesis, purification typically involves column chromatography or recrystallization in polar aprotic solvents.

Q. How is the compound characterized to confirm structural integrity and enantiopurity?

- Methodological Answer :

- Chiral HPLC : Used to determine enantiomeric excess (e.g., Daicel AD column) by comparing retention times with known standards .

- NMR Spectroscopy : H and C NMR verify regiochemistry and confirm the absence of byproducts (e.g., residual solvents or unreacted intermediates) .

- Elemental Analysis : Validates stoichiometry (C, H, N ratios) and salt formation (hydrochloride) .

Advanced Research Questions

Q. How does solvent polarity influence the catalytic activity of this compound in asymmetric reactions?

- Methodological Answer : Solvent polarity directly impacts solubility and transition-state stabilization. For example, nonpolar solvents like dichloroethylene (DCE) enhance solubility of hydrophobic catalysts, while polar solvents (e.g., DMSO) improve substrate interaction but complicate product isolation. A mixed solvent system (e.g., DCE/EtOH, 99:1) balances solubility and selectivity, achieving high enantiomeric excess (≥95% ee) and diastereomeric ratios (>15:1 dr) in aldol reactions . Systematic screening using solvent polarity indexes (e.g., ET(30)) is recommended for optimization.

Q. What methodologies are used to compare the efficacy of this compound with other organocatalysts in stereoselective synthesis?

- Methodological Answer :

- Catalytic Efficiency : Compare turnover frequency (TOF) and substrate scope across aldehydes/ketones (e.g., cyclohexanone vs. cyclopentanone). For instance, sulfonamide-based catalysts show superior dr (15:1) compared to tetrazole catalysts (7:1) in aldol reactions .

- Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., FTIR or LC-MS) to quantify rate acceleration and catalyst loading effects (e.g., 2 mol% vs. 10 mol%) .

- Computational Studies : DFT calculations model transition states to rationalize stereoselectivity differences between catalysts .

Q. How can reaction conditions be optimized to mitigate diastereoselectivity challenges in complex substrates?

- Methodological Answer :

- Additive Screening : Water (1 equiv) enhances hydrogen-bonding networks, improving syn-selectivity in cyclopentanone-derived aldol adducts (e.g., from 1.35:1 to 5:1 dr) .

- Temperature Control : Lower temperatures (e.g., 4°C) reduce competing pathways, favoring the desired transition state .

- Substrate Preorganization : Use sterically hindered aldehydes (e.g., p-nitrobenzaldehyde) to enforce facial selectivity .

Key Research Findings

- Solubility-Driven Design : Hydrophobic modifications (e.g., dodecyl chains) enhance solubility in nonpolar solvents, enabling scalable reactions without compromising selectivity .

- Water as a Cosolvent : Substoichiometric water (1 equiv) accelerates reaction rates by stabilizing zwitterionic intermediates, critical for high dr .

- Industrial Relevance : Nonpolar solvent compatibility simplifies product isolation and solvent recycling, addressing a major bottleneck in organocatalytic processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.